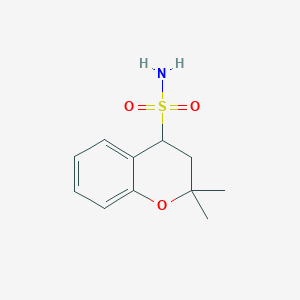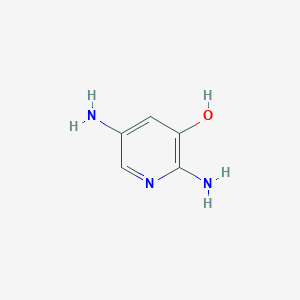
3,5-Dibromo-2-(difluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(difluoromethoxy)pyridine: is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions and other transformations .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogenated structure can enhance the biological activity and stability of drug candidates .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and difluoromethoxy groups. This activation facilitates nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a different bromine substitution pattern.
2,5-Dibromopyridine: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications. The combination of these substituents allows for a broader range of chemical transformations compared to similar compounds .
Propiedades
Fórmula molecular |
C6H3Br2F2NO |
|---|---|
Peso molecular |
302.90 g/mol |
Nombre IUPAC |
3,5-dibromo-2-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H |
Clave InChI |
NXFRHHCPUVXASU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
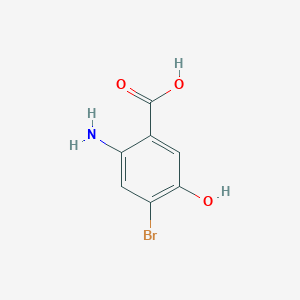

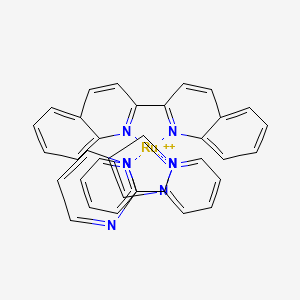


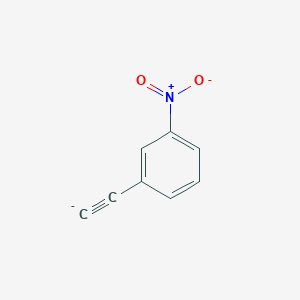


![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

